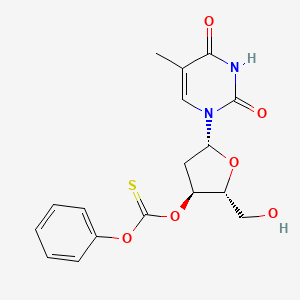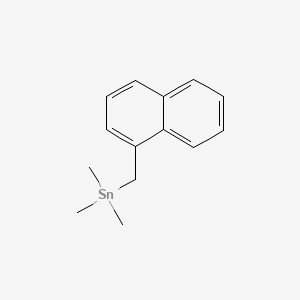
Naproxen 2-piperazine ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Naproxen 2-piperazine ethanol is a compound that combines the nonsteroidal anti-inflammatory drug (NSAID) naproxen with a piperazine moiety and an ethanol group. Naproxen is widely used for its pain-relieving and anti-inflammatory properties, commonly prescribed for conditions such as arthritis, dysmenorrhea, and acute gout . The addition of the piperazine and ethanol groups aims to enhance the solubility, bioavailability, and overall pharmacokinetic profile of the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of naproxen 2-piperazine ethanol involves multiple steps, starting with the preparation of naproxen and piperazine derivatives. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the addition of ethanol groups under basic conditions . The key steps involve:
Cyclization: The reaction between 1,2-diamine derivatives and sulfonium salts in the presence of a base like DBU to form protected piperazines.
Addition of Ethanol: The protected piperazines are then reacted with ethanol under basic conditions to introduce the ethanol group.
Industrial Production Methods
Industrial production of this compound typically involves continuous flow processes to ensure high yield and purity. The process may include the use of catalysts such as 63% Cu/γ-Al2O3 in a flow tubular reactor at elevated temperatures and atmospheric pressure . This method ensures complete conversion of reactants and high selectivity towards the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Naproxen 2-piperazine ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or iron (III) ions.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like Raney nickel.
Substitution: Substitution reactions involve the replacement of functional groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with Raney nickel catalyst.
Substitution: Nucleophiles like sodium ethoxide or electrophiles like bromine.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced naproxen derivatives.
Substitution: Formation of substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Naproxen 2-piperazine ethanol has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of naproxen 2-piperazine ethanol involves the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . This inhibition leads to a decrease in the synthesis of prostaglandins, which are mediators of inflammation and pain. The piperazine moiety enhances the compound’s ability to interact with molecular targets, improving its efficacy and reducing side effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naproxen: The parent compound, widely used as an NSAID.
Piperazine Derivatives: Compounds like trimetazidine and ranolazine, which also contain the piperazine moiety.
Ethanol Derivatives: Compounds that include ethanol groups to enhance solubility and bioavailability.
Uniqueness
Naproxen 2-piperazine ethanol stands out due to its combined properties of naproxen, piperazine, and ethanol. This unique combination results in improved solubility, enhanced bioavailability, and potentially greater therapeutic efficacy compared to naproxen alone .
Eigenschaften
CAS-Nummer |
90294-25-0 |
|---|---|
Molekularformel |
C20H28N2O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
(2S)-2-(6-methoxynaphthalen-2-yl)propanoic acid;2-piperazin-1-ylethanol |
InChI |
InChI=1S/C14H14O3.C6H14N2O/c1-9(14(15)16)10-3-4-12-8-13(17-2)6-5-11(12)7-10;9-6-5-8-3-1-7-2-4-8/h3-9H,1-2H3,(H,15,16);7,9H,1-6H2/t9-;/m0./s1 |
InChI-Schlüssel |
ONCMPMFRKIGYFG-FVGYRXGTSA-N |
Isomerische SMILES |
C[C@@H](C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)O.C1CN(CCN1)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12811598.png)








